![molecular formula C16H15N3O5 B5535349 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)

2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

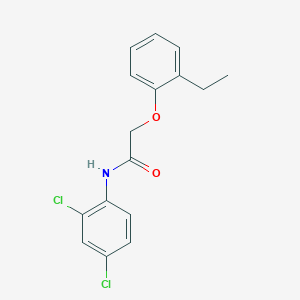

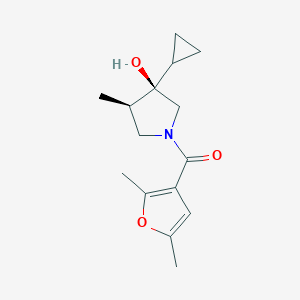

The compound "2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid" belongs to a class of organic compounds characterized by their complex molecular structures, which include functionalities such as dimethoxy groups, pyridinylcarbonyl groups, and benzoic acid moieties. These components contribute to the compound's unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, which could be related to the synthesis steps of similar compounds, demonstrates the utilization of activated forms of carboxylic acids with specific reagents to achieve high yields of the desired products (Oudir, Rigo, Hénichart, & Gautret, 2006).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. For example, studies on conformational polymorphism in dimethoxy benzoic acids have shown how the spatial arrangement of atoms affects the properties of a compound. These studies reveal the impact of steric repulsion and hydrogen bonding on molecular conformation (Pal et al., 2020).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in a molecule. For instance, the reactivity of dimethoxybenzofuran compounds under certain conditions demonstrates the influence of substituents on chemical reactions. These studies can provide insights into the potential reactivity of similar compounds under various chemical conditions (Jackson & Marriott, 2002).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are key to understanding the behavior of compounds under different physical conditions. The study of polymorphs in dimethoxy benzoic acids, for example, highlights how different conformations affect the stability and physical state of a compound (Pal et al., 2020).

Chemical Properties Analysis

The chemical properties of a compound, including its acidity, basicity, reactivity towards other compounds, and more, are crucial for its applications in various fields. Research on the acidity of ortho-substituted benzoic acids provides insight into how intramolecular hydrogen bonds influence acidity, which can be relevant for understanding the behavior of similar compounds (Fiedler et al., 2006).

Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Interactions

Research into compounds structurally similar to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid focuses on understanding their crystal structures and molecular interactions. For example, studies on 2,6-dimethoxy benzoic acid and its polymorphs reveal insights into conformational polymorphism, where the acidic hydrogen atom can exhibit different conformations relative to the carbonyl oxygen atom, affecting the molecule's polarity and ionic nature. These findings are crucial for designing drugs with optimal absorption and efficacy, as the molecular configuration significantly influences these properties (Pal et al., 2020).

Coordination Polymers and Photophysical Properties

Investigations into lanthanide-based coordination polymers using derivatives of benzoic acids, similar in structure to the compound , have been conducted to explore their syntheses, crystal structures, and photophysical properties. These studies provide valuable insights into the potential applications of these compounds in materials science, including their use in luminescent materials and as components in molecular electronics. The coordination of these complex molecules with lanthanides can lead to materials with unique optical and electronic properties, useful in sensors, light-emitting diodes (LEDs), and photovoltaic devices (Sivakumar et al., 2011).

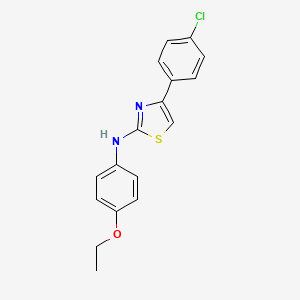

Chemical Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives starting from compounds structurally related to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid showcases the versatility of these molecules in creating potential pharmaceutical agents. Through chemical modifications and molecular docking screenings, researchers have identified compounds with antimicrobial and antioxidant activities. Such studies highlight the pharmaceutical applications of these compounds, including their potential role in developing new therapies for various diseases (Flefel et al., 2018).

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular assemblies and crystal engineering using benzoic acid derivatives provides insights into the design of materials with specific properties. For instance, the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions can lead to materials with tailored mechanical, optical, and electronic properties. These materials find applications in catalysis, drug delivery systems, and the design of nanoscale devices. Understanding the structural and interaction principles of these assemblies allows for the precise design of materials with desired functionalities (Arora & Pedireddi, 2003).

Orientations Futures

Propriétés

IUPAC Name |

2,3-dimethoxy-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-12-6-5-10(13(16(21)22)14(12)24-2)9-18-19-15(20)11-4-3-7-17-8-11/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKPHVNXOVQNEB-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-Dimethoxy-6-[(pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-indol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)

![2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5535322.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)